3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanyl-linked carbamoyl methyl group and a 3,5-dimethoxybenzamide moiety.
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-27-14-6-4-13(5-7-14)21-17(25)11-30-20-24-23-19(31-20)22-18(26)12-8-15(28-2)10-16(9-12)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSLRMVTSJDUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. The starting materials often include 3,5-dimethoxyaniline and various thiadiazole intermediates. The reaction conditions usually require specific solvents, catalysts, and temperature controls to ensure the desired product yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the thiadiazole ring.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
- Methoxy vs.
- Sulfanyl Linkages : The sulfanyl bridge in the target compound is analogous to bis-thiadiazole derivatives , but its carbamoyl methyl group introduces hydrogen-bonding capability absent in simpler thioethers.
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : The target compound’s expected C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches align with hydrazinecarbothioamide derivatives . Unlike triazole-thiones , which lack C=O bands due to tautomerism, the target retains its benzamide carbonyl, confirming structural stability.
- Tautomerism : Triazole-thiones (e.g., compounds [7–9] in ) exist in thione-thiol equilibrium, whereas the target’s thiadiazole core remains static, avoiding tautomeric shifts that could destabilize binding .
Crystallographic and Conformational Analysis
- Planarity vs. Butterfly Conformation : The planar geometry of 5-(3,5-dimethylphenyl)-thiadiazole (r.m.s. deviation: 0.149 Å) contrasts with the butterfly conformation of bis-thiadiazole derivatives (dihedral angle: 46.3°) . The target compound’s conformation is likely intermediate, balancing rigidity and flexibility for ligand-receptor interactions.
- Hydrogen Bonding : Intramolecular C–H···N bonds in planar thiadiazoles enhance stability, while the target’s carbamoyl group may facilitate intermolecular H-bonds, akin to triazole-thiones .
Biological Activity
3,5-Dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure incorporates a thiazole moiety and various functional groups that suggest potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanism of action of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of 3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Benzamide Group : The benzamide moiety is introduced via amide coupling reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Anticancer Activity
Research has demonstrated that compounds containing thiadiazole rings exhibit significant anticancer properties. In particular, studies utilizing the MCF-7 breast cancer cell line have shown that derivatives with electron-donating groups significantly enhance anticancer activity .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Moderate |
| Compound B | A549 | 15 | Moderate |
| Compound C | HeLa | 8 | High |
The structure-activity relationship (SAR) indicates that para-substituted derivatives with halogen or hydroxyl groups enhance both anticancer and antioxidant activities .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity. Electron-withdrawing groups at specific positions have been shown to increase efficacy against various Gram-positive and Gram-negative bacterial strains .
Table 2: Antimicrobial Activity Profile
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 12 µg/mL |
| Escherichia coli (Gram-negative) | 15 µg/mL |
| Candida albicans (Fungal) | 10 µg/mL |
The biological effects of 3,5-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide are primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate enzyme activities or receptor functions, leading to alterations in cellular pathways that affect growth and survival .
Case Studies
Recent studies have focused on the evaluation of this compound in various biological assays:
- In Vitro Studies : Evaluated against a panel of cancer cell lines including leukemia and solid tumors. The compound showed varying degrees of sensitivity across different cell types.
- Molecular Docking Studies : Indicated strong binding affinity to dihydrofolate reductase (DHFR), suggesting potential as an inhibitor in cancer therapy .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for its formation?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Condensation reactions : Reacting substituted benzaldehydes with amino-thiadiazole intermediates under reflux in ethanol or toluene with catalytic acetic acid (e.g., 5–10 hours at 80–100°C) .
- Thioether formation : Introducing sulfanyl groups via nucleophilic substitution, often requiring inert atmospheres to prevent oxidation of intermediates .
- Purification : Crystallization from acetone or ethanol to isolate the final product, with yields ranging from 67% to 80% depending on substituent reactivity .
Key Conditions : Temperature control (e.g., -10°C for oxidation steps ), solvent selection (absolute ethanol, toluene), and stoichiometric precision for sensitive intermediates.
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, C=S at ~1250 cm⁻¹) and confirms tautomeric forms (absence of S-H bands in thione tautomers) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.3–8.3 ppm) .
- X-ray Crystallography : Reveals planar molecular geometry (r.m.s. deviation <0.15 Å) and intramolecular hydrogen bonding (C—H···N) stabilizing the structure .
- Elemental Analysis : Validates purity (>95% for research-grade samples) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?
Answer:
- Design of Experiments (DoE) : Statistical modeling to test variables (temperature, catalyst loading, solvent ratios). For example, using a central composite design to optimize reflux time and temperature .
- Catalyst Screening : Manganese complexes (e.g., 5 mol% Mn-salen) enhance enantioselectivity in sulfoxidation steps (67% ee achieved) .
- Flow Chemistry : Continuous-flow systems for hazardous intermediates (e.g., diazomethane derivatives), reducing side reactions and improving safety .
Example Optimization Table :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C to 25°C | Prevents overoxidation |
| Catalyst Loading | 5–10 mol% | Maximizes enantioselectivity |
| Reaction Time | 5–10 hours | Balances conversion vs. degradation |
Advanced: How can contradictory biological activity data be resolved for structurally similar analogs?
Answer:
- Systematic SAR Studies : Vary substituents (e.g., methoxy vs. chloro groups) and test against biological targets (e.g., antimicrobial assays) to isolate structure-activity trends .
- Cytotoxicity Profiling : Compare IC₅₀ values in normal vs. cancer cell lines to differentiate specific activity from general toxicity .
- Molecular Docking : Map interactions (e.g., hydrogen bonding with enzyme active sites) to explain potency variations. For example, bulkier substituents may hinder target binding .
Advanced: What computational strategies predict the compound’s physicochemical properties and reactivity?
Answer:
- DFT Calculations : Model electronic properties (HOMO-LUMO gaps) to predict redox behavior and stability under acidic/basic conditions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to guide solvent selection for reactions .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with biological activity to prioritize synthetic targets .
Advanced: What challenges arise in resolving the compound’s crystal structure, and how are they addressed?
Answer:
- Planarity Issues : Intramolecular hydrogen bonds (C—H···N) create rigid, planar structures that complicate crystal packing. Slow evaporation of acetone solutions yields suitable single crystals .
- Disorder in Sulfanyl Groups : High-resolution X-ray data (≤0.84 Å) and restrained refinement models mitigate positional disorder .
- Polymorphism Screening : Test crystallization solvents (e.g., acetone vs. ethanol) to isolate the most thermodynamically stable form .
Advanced: How do tautomeric equilibria impact spectroscopic interpretations and biological activity?
Answer:
- Thione-Thiol Tautomerism : IR spectroscopy (absence of S-H bands at ~2500 cm⁻¹) confirms dominance of the thione form, which is critical for coordinating metal ions in biological systems .
- pH-Dependent Shifts : Adjusting pH in NMR experiments (e.g., DMSO-d₆ with D₂O) resolves tautomeric populations and protonation states .
Advanced: What strategies validate the compound’s stability under long-term storage and experimental conditions?
Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Degradation products (e.g., sulfoxides) indicate oxidation susceptibility .
- Light Sensitivity Tests : UV-vis spectroscopy tracks photodegradation; amber vials and antioxidant additives (e.g., BHT) mitigate decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
